molecular formula C14H24O2 B013424 (E,Z)-7,9-Dodecadienyl acetate CAS No. 55774-32-8

(E,Z)-7,9-Dodecadienyl acetate

Cat. No. B013424
CAS RN: 55774-32-8
M. Wt: 224.34 g/mol
InChI Key: LLRZUAWETKPZJO-DEQVHDEQSA-N
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Description

Synthesis Analysis

The synthesis of (E,Z)-7,9-Dodecadienyl acetate has been achieved through various methods, including the use of Wittig and Horner reactions under phase transfer conditions. Daradics et al. (1987) reported a synthesis method involving phase transfer technique for the olefination steps to prepare the 7(E) and 9(Z) double bonds separately (Daradics, Oprean, Hodoşan, & Serban, 1987). Another approach by Ujváry et al. (2004) utilized aleuritic acid as a common starting material for a simple and economic synthesis (Ujváry, Kis-Tamás, & Novák, 2004).

Scientific Research Applications

  • Sex Pheromone in Sunflower Pests : (E,Z)-7,9-Dodecadienyl acetate is identified as a component of a sex pheromone extract from Eucosma womonana Kearfott, attracting sunflower pests (Underhill, Rogers, & Hogge, 1987).

  • Enhancement of Male Responses in Grapevine Moths : This compound is a new pheromone component in grapevine moth females, significantly enhancing male responses to the main pheromone compound (Witzgall et al., 2005).

  • Monitoring European Pine Moth Populations : (Z,E)-5,7-dodecadienal, related to (E,Z)-7,9-Dodecadienyl acetate, effectively monitors low European pine moth populations over 6 weeks without rebaiting (Priesner et al., 1984).

  • Attraction and Inhibition of Tortricid Moths : (Z,Z)-7,9-dodecadienyl acetate attracts and inhibits three species of tortricid moths, including Epinotia silvertoniensis and an undescribed species (Reed & Chisholm, 1985).

  • Sex Pheromone of European Spruce Budmoths : (Z,Z)-7,9-dodecadienyl acetate is the primary pheromone of female European spruce budmoths, highly attractive to males (Priesner, Reed, Underhill, & Bogenschütz, 1989).

  • Natural Sex Pheromone of the Grapevine Moth : It's also a natural sex pheromone of the grapevine moth (Buser, Rauscher, & Arn, 1974).

  • Synthesis for Pheromone Research : The syntheses of (E,Z)-7,9-dodecadien-1-yl acetate, the sex pheromone of the European grapevine moth, are simple and economical, using aleuritic acid as a common starting material (Ujváry, Kis-Tamás, & Novák, 2004).

properties

IUPAC Name

[(7Z,9E)-dodeca-7,9-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4+,7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRZUAWETKPZJO-DEQVHDEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C\CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058267
Record name (E,Z)-7,9-Dodecadienyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,Z)-7,9-Dodecadienyl acetate

CAS RN

55774-32-8
Record name (E,Z)-7,9-Dodecadien-1-yl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55774-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Dodecadienyl acetate, (7Z,9E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055774328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,Z)-7,9-Dodecadienyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7Z,9E)-dodecadienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7,9-DODECADIENYL ACETATE, (7Z,9E)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
I Ujváry, A Kis-Tamás, L Novák - Journal of chemical ecology, 1985 - Springer
Short syntheses of (Z)-7-dodecen-1-yl acetate, (Z)-7-tetradecen-1-yl acetate, (Z)-9-dodecen-1-yl acetate, and (Z)-9-tetradecen-1-yl acetate from 7-hydroxyheptanal and 9-oxononanoic …
Number of citations: 3 link.springer.com
DW Reed, MD Chisholm - Journal of chemical ecology, 1985 - Springer
Field survey of the geometrical isomers of 7,9-dodecadienyl alcohol, acetate, and aldehyde has resulted in attractants and inhibitors for three species of tortricid moths.Epinotia …
Number of citations: 7 link.springer.com
S WAKAMURA, K KEGASAWA - Applied Entomology and Zoology, 1986 - jstage.jst.go.jp
Male moths of the podborer, Matsumuraeses falcana (WALSHINGHM) whose larvae damage soybean crops were attracted with a 1: 1 mixture of (E)-8-dodecenyl acetate (E8-12: Ac) …
Number of citations: 17 www.jstage.jst.go.jp
BJ Ding, YH **a, HL Wang, F Andersson… - Journal of Chemical …, 2021 - Springer
The European grapevine moth, Lobesia botrana, uses (E,Z)-7,9-dodecadienyl acetate as its major sex pheromone component. Through in vivo labeling experiments we demonstrated …
Number of citations: 6 link.springer.com
J Zhu, N Ryrholm, H Ljungberg, BS Hansson… - Journal of chemical …, 1996 - Springer
Pheromone compounds so far identified from most geometrid moths consist of all-Z diene, triene, or tetraene hydrocarbons with chain lengths of C 17 to C 21 , and their monoepoxide …
Number of citations: 12 link.springer.com
S WAKAMURA - Applied Entomology and Zoology, 1985 - jstage.jst.go.jp
Analyses of female secretions of Matsumuraeses falcana by means of GC-MS equipped with a glass capillary column showed the presence of ten aliphatic acetates. Dodecyl acetate …
Number of citations: 28 www.jstage.jst.go.jp
HR Buser, S Rauscher, H Arn - Zeitschrift für Naturforschung C, 1974 - degruyter.com
: (E,Z)-7,9-Dodecadienyl Acetate in the Female Grape Vine Moth Hans-Rudolf Buser, Stefan Rauscher, and Heinrich Arn Electroanten Page 1 Notizen 781 Sex Pheromone of L obesia bo …
Number of citations: 60 www.degruyter.com
A El-Sayed, J Gödde, P Witzgall, H Arn - Journal of Chemical Ecology, 1999 - Springer
The behavioral responses of Lobesia botrana males to calling females, pheromone gland extracts, and synthetic sex pheromones were recorded in a wind tunnel. Gland extracts and …
Number of citations: 76 link.springer.com
W Sadao, K Kazuo - Applied Entomology and Zoology, 1986 - cir.nii.ac.jp
Male moths of the podborer, Matsumuraeses falcana (WALSHINGHM) whose larvae damage soybean crops were attracted with a 1: 1 mixture of (E)-8-dodecenyl acetate (E8-12: Ac) …
Number of citations: 0 cir.nii.ac.jp
R Panades, A Ibarz, M Riba, S Esplugas - Chemosphere, 1998 - Elsevier
The ultraviolet photodescomposition of two of the main components of the sex pheromone of the insects, the Cydia pomonella and Lobesia botrana ((E,E) 8,10 dodecadien-1-ol and (E,Z…
Number of citations: 1 www.sciencedirect.com

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